molecular formula C20H13BrFN3O3 B2634416 5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide CAS No. 899969-67-6

5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide

Cat. No.: B2634416
CAS No.: 899969-67-6
M. Wt: 442.244
InChI Key: PFANBUWFFZUIIH-UHFFFAOYSA-N
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Description

5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide is a complex organic compound with significant implications in various fields of scientific research. This compound features multiple functional groups, including bromo, fluoro, carboxamide, and quinazolinone, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide involves multi-step reactions starting from readily available starting materials. Typically, the synthesis might include halogenation, acylation, and condensation reactions. For instance:

  • Step 1: : The bromination of furan-2-carboxylic acid.

  • Step 2: : Introduction of the fluoro group onto the phenyl ring via fluorination.

  • Step 3: : Formation of the quinazolinone moiety.

  • Step 4: : Coupling of the fluoro-phenylquinazolinone intermediate with the brominated furan carboxylic acid.

Industrial Production Methods

Industrial-scale production generally mirrors the laboratory synthesis but is optimized for yield, purity, and cost-efficiency. Techniques such as continuous flow synthesis, use of catalysts to lower reaction temperatures, and high-throughput purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the quinazolinone ring.

  • Reduction: : Reduction reactions can target the carbonyl group in the quinazolinone structure.

  • Substitution: : Given the presence of halogen atoms, nucleophilic substitution reactions are common.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidative reactions might yield hydroxylated quinazolinone derivatives, while reductions could lead to alcohol or amine derivatives. Substitution reactions typically yield various halo-substituted derivatives, modifying the compound's electronic and steric properties.

Scientific Research Applications

5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide finds applications in:

  • Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds.

  • Biology: : As a molecular probe to study enzyme interactions and protein binding.

  • Medicine: : Potential use in drug development for targeting specific diseases, particularly those involving kinases or other signaling pathways.

  • Industry: : Employed in the synthesis of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary based on its application. In biological contexts, it often targets specific enzymes or receptors, inhibiting or modulating their activity. The quinazolinone moiety is particularly known for its ability to interact with ATP-binding sites in kinases, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, 5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide stands out due to the presence of both a fluoro and a bromo substituent, which together influence its reactivity and binding properties.

Similar Compounds

  • 5-bromo-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide

  • 5-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide

  • 5-bromo-N-(2-fluoro-5-(2-ethyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide

These analogs vary by the substituents attached to the phenyl and quinazolinone rings, altering their chemical and biological properties.

There you have it! Now, curious about anything else, or did this spark any ideas for your next project?

Properties

IUPAC Name

5-bromo-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN3O3/c1-11-23-15-5-3-2-4-13(15)20(27)25(11)12-6-7-14(22)16(10-12)24-19(26)17-8-9-18(21)28-17/h2-10H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFANBUWFFZUIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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